1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide
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Overview
Description
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, methanesulfonyl, furan, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:
Formation of the fluorophenyl methanesulfonyl intermediate: This step involves the reaction of 4-fluorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the furan-2-yl methyl sulfanyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with a thiol reagent under suitable conditions.
Coupling of intermediates: The final step involves coupling the fluorophenyl methanesulfonyl intermediate with the furan-2-yl methyl sulfanyl intermediate in the presence of a piperidine-4-carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.
Properties
Molecular Formula |
C20H25FN2O4S2 |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H25FN2O4S2/c21-18-5-3-16(4-6-18)15-29(25,26)23-10-7-17(8-11-23)20(24)22-9-13-28-14-19-2-1-12-27-19/h1-6,12,17H,7-11,13-15H2,(H,22,24) |
InChI Key |
HHMSDJOCZPTDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSCC2=CC=CO2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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